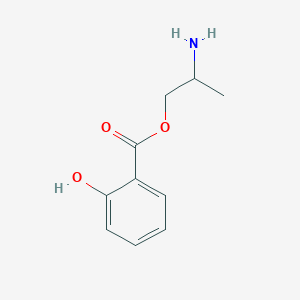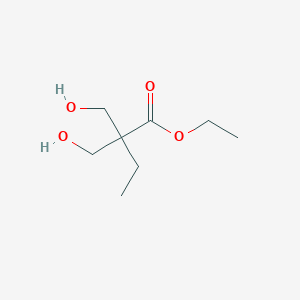
L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine est un composé peptidique composé de cinq acides aminés : histidine, glycine, tryptophane, alanine et tyrosine. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines tels que la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :
Couplage : Chaque acide aminé est couplé à la chaîne croissante à l'aide de réactifs de couplage tels que le HBTU ou le DIC.
Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés à l'aide de TFA (acide trifluoroacétique).
Clivage : Le peptide final est clivé de la résine et purifié par HPLC (chromatographie liquide haute performance).
Méthodes de production industrielle
La production industrielle de peptides comme la this compound implique souvent la SPPS à grande échelle ou la technologie de l'ADN recombinant. Les méthodes recombinantes utilisent des micro-organismes génétiquement modifiés pour produire le peptide, qui est ensuite purifié à partir du milieu de culture.
Analyse Des Réactions Chimiques
Types de réactions
La L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine peut subir diverses réactions chimiques, notamment :
Oxydation : Les résidus de tryptophane et de tyrosine peuvent être oxydés dans des conditions spécifiques.
Réduction : Les liaisons disulfure, si présentes, peuvent être réduites à l'aide d'agents réducteurs comme le DTT (dithiothréitol).
Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés par mutagénèse dirigée.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : DTT ou β-mercaptoéthanol.
Substitution : Mutagénèse dirigée utilisant des amorces spécifiques et une ADN polymérase.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du tryptophane peut conduire à la formation de la kynurénine.
Applications de la recherche scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme peptide modèle pour étudier la synthèse et les réactions des peptides.
Biologie : Étudiée pour son rôle dans la signalisation cellulaire et les interactions protéiques.
Médecine : Explorée pour ses applications thérapeutiques potentielles, y compris comme vecteur d'administration de médicaments ou en cicatrisation des plaies.
Industrie : Utilisée dans le développement de matériaux et de revêtements à base de peptides.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le résidu histidine peut se lier aux ions métalliques, tandis que les résidus tryptophane et tyrosine peuvent participer à des interactions aromatiques. Ces interactions peuvent moduler les voies de signalisation cellulaire et les fonctions protéiques.
Applications De Recherche Scientifique
L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in wound healing.
Industry: Utilized in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine involves its interaction with specific molecular targets and pathways. The histidine residue can bind to metal ions, while the tryptophan and tyrosine residues can participate in aromatic interactions. These interactions can modulate cellular signaling pathways and protein functions.
Comparaison Avec Des Composés Similaires
Composés similaires
Glycyl-L-histidyl-L-lysine : Un tripeptide présentant des activités biologiques similaires, notamment la cicatrisation des plaies et les effets anti-inflammatoires.
S3,S13-cyclo (D-tyrolsyl-L-isoleucyl-L-cysteinyl-L-valyl-1-méthyl-L-tryptophyl-L-glutaminyl-L-aspartyl-L-tryptophyl-N-méthyl-L-glycyl-L-alanyl-L-histidyl-L-arginyl-L-cysteinyl-N-méthyl-L-isoleucinamide) : Un peptide cyclique utilisé pour le traitement de la glomérulopathie C3.
Propriétés
Numéro CAS |
649570-16-1 |
|---|---|
Formule moléculaire |
C33H39N9O8 |
Poids moléculaire |
689.7 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H39N9O8/c1-18(30(47)42-26(32(49)38-16-29(45)46)10-19-6-8-22(43)9-7-19)40-33(50)27(11-20-13-36-25-5-3-2-4-23(20)25)41-28(44)15-37-31(48)24(34)12-21-14-35-17-39-21/h2-9,13-14,17-18,24,26-27,36,43H,10-12,15-16,34H2,1H3,(H,35,39)(H,37,48)(H,38,49)(H,40,50)(H,41,44)(H,42,47)(H,45,46)/t18-,24-,26-,27-/m0/s1 |
Clé InChI |
JMLJBWUXCBBGRW-HABQPGKKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CN=CN4)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CN=CN4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)

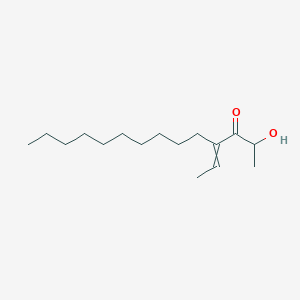
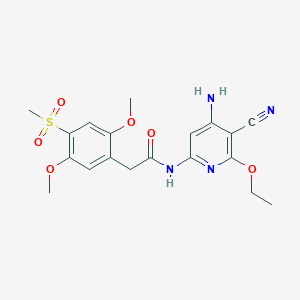
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea](/img/structure/B12597929.png)
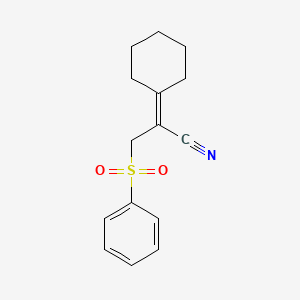
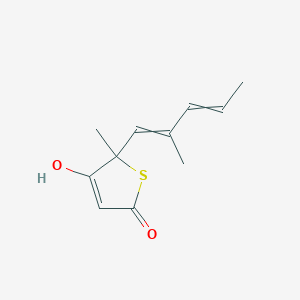
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
![Phenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597965.png)
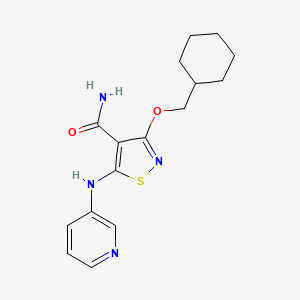
![3-[2-Fluoro-4-(4-pentylcyclohexyl)phenyl]thiophene](/img/structure/B12597983.png)
